molecular formula C18H13ClN2S B11574192 1H-Benzoimidazole, 1-(2-chlorobenzyl)-2-(thiophen-2-yl)-

1H-Benzoimidazole, 1-(2-chlorobenzyl)-2-(thiophen-2-yl)-

Cat. No.: B11574192
M. Wt: 324.8 g/mol
InChI Key: NQMGVSPQNAPBON-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that contains both benzodiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the base-catalyzed intramolecular cyclization of 4-[(2-chlorophenyl)amino]-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one . This reaction is carried out under mild conditions, often using a palladium-catalyzed system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chlorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is unique due to its combination of benzodiazole and thiophene rings, which confer specific electronic and steric properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H13ClN2S

Molecular Weight

324.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole

InChI

InChI=1S/C18H13ClN2S/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2

InChI Key

NQMGVSPQNAPBON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4)Cl

Origin of Product

United States

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